molecular formula C16H11BrClN3OS2 B2712045 N-(4-bromophenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864919-20-0

N-(4-bromophenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2712045
CAS No.: 864919-20-0
M. Wt: 440.76
InChI Key: POOLQMOAVYKMGV-UHFFFAOYSA-N
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Description

“N-(4-bromophenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide” is a chemical compound with the molecular formula C8H8BrNO . It is also known by other names such as Acetanilide, 4’-bromo-; p-Bromo-N-acetanilide; p-Bromoacetanilide; Antisepsin; Asepsin; Bromoanilide; Bromoantifebrin; 1-Bromo-4-acetamidobenzene; 4-Bromoacetanilide; 4’-Bromoacetanilide; Acetanilide, p-bromo-; USAF DO-40; 1- (N-Acetylamino)-4-bromobenzene; N- (4-Bromophenyl)acetamide; N- (p-Bromophenyl)acetamide; N-Acetyl-4-bromoaniline; N-Acetyl-p-bromoaniline; Acetamide, N- (p-bromophenyl)-; Bromoacetanilide; Bromoanalide; Monobromoacetanilide; p-Bromoacetanalide; NSC 105442 .


Synthesis Analysis

The synthesis of “this compound” derivatives has been studied for their potential antimicrobial and antiproliferative activities . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Molecular Structure Analysis

The molecular structure of “this compound” is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 214.059 .

Scientific Research Applications

Structural Analysis and Synthesis

  • Compounds similar to N-(4-bromophenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide exhibit specific structural characteristics, such as near "V" shaped molecular arrangements, facilitated by intermolecular interactions like hydrogen bonds and π interactions, contributing to their 3-D arrays. These structural features are crucial for understanding the chemical and physical properties of these compounds (Boechat et al., 2011).

Biological Activities

  • A series of 2-acetamide-5-phenylthio-1,3,4-thiadiazol derivatives, which share a similar structural motif with the compound of interest, were synthesized and showed antiproliferative effects against various human cancer cell lines. These compounds' activities were evaluated through cytotoxic assessments and biochemical assays, highlighting their potential as anticancer agents (Toolabi et al., 2022).

  • Another study focused on the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems, demonstrating considerable anticancer activity against several cancer cell lines. This research provides insights into the therapeutic potential of structurally related compounds (Yurttaş et al., 2015).

  • Derivatives of 1,2,3-thiadiazole thioacetanilides, akin to the target compound, were designed and synthesized, showing potent anti-HIV activities at nanomolar concentrations. This emphasizes the significance of such compounds in developing new treatments for viral infections (Zhan et al., 2008).

Antimicrobial Applications

  • Some compounds related to this compound have been explored for their antimicrobial activities, demonstrating effectiveness against various bacterial and fungal strains. This suggests their potential application in addressing microbial resistance issues (Badiger et al., 2013).

Properties

IUPAC Name

N-(4-bromophenyl)-2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrClN3OS2/c17-10-5-7-11(8-6-10)19-14(22)9-23-16-20-15(21-24-16)12-3-1-2-4-13(12)18/h1-8H,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOLQMOAVYKMGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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